Carbanide;chloropalladium(1+);triphenylphosphane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

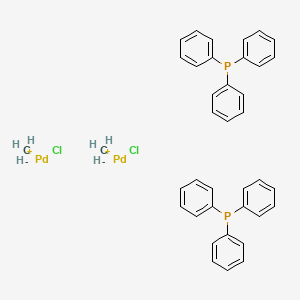

Carbanide;chloropalladium(1+);triphenylphosphane is a useful research compound. Its molecular formula is C38H36Cl2P2Pd2 and its molecular weight is 838.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Palladium Catalysts in Organic Synthesis

Palladium catalysts, often used in combination with ligands such as triphenylphosphane, play a crucial role in facilitating various organic transformations. These include cross-coupling reactions, which are pivotal in constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules. The literature emphasizes the versatility and efficiency of palladium-catalyzed reactions in organic synthesis, contributing significantly to pharmaceuticals, agrochemicals, and material sciences (Khidre & Abdou, 2016).

Environmental Applications

Palladium-catalyzed processes are also explored for environmental applications, particularly in the degradation of toxic substances and pollutants. The high catalytic activity and selectivity of palladium-based catalysts make them suitable for treating various environmental contaminants, offering pathways to more sustainable and eco-friendly chemical processes. For instance, the degradation and loss of certain carbamates and chlorinated solvents have been studied, highlighting the potential of palladium catalysts in environmental remediation efforts (Smith & Bucher, 2012); (Ruder, 2006).

Mécanisme D'action

Target of Action

The primary target of the compound Carbanide;chloropalladium(1+);triphenylphosphane is the carbon-carbon double bond in aldehydes or ketones . This compound is used in the Wittig reaction , a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to give an alkene and triphenylphosphine oxide .

Mode of Action

The mode of action involves the formation of a phosphorus ylide , also known as a phosphorane , which then reacts with an aldehyde or ketone . The reaction between the ylide and the aldehyde or ketone results in the formation of an alkene . This reaction is highly selective, and the location of the double bond in the resulting alkene is absolutely fixed .

Biochemical Pathways

The Wittig reaction, in which this compound plays a crucial role, affects the carbon-carbon bond formation pathway . This pathway is fundamental to organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .

Pharmacokinetics

The efficiency of the wittig reaction and the stability of the resulting alkene product can be influenced by factors such as temperature, solvent, and the presence of other functional groups .

Result of Action

The result of the action of this compound is the formation of a new alkene from an aldehyde or ketone . This transformation is highly valuable in organic synthesis, as it allows for the construction of complex molecules with precise control over the location of the double bond .

Action Environment

The action of this compound is influenced by several environmental factors. The choice of solvent can impact the efficiency of the Wittig reaction . Additionally, the reaction is typically performed under an inert atmosphere to prevent oxidation of the phosphorus ylide . Temperature can also play a role, with higher temperatures often leading to higher reaction rates .

Propriétés

IUPAC Name |

carbanide;chloropalladium(1+);triphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2CH3.2ClH.2Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;/h2*1-15H;2*1H3;2*1H;;/q;;2*-1;;;2*+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSRKBHBQAZAOO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd+].Cl[Pd+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H36Cl2P2Pd2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578424 |

Source

|

| Record name | Chloropalladium(1+) methanide--triphenylphosphane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149869-56-7 |

Source

|

| Record name | Chloropalladium(1+) methanide--triphenylphosphane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide](/img/no-structure.png)